Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Overview
Description
“Methyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate” is a chemical compound that is not widely documented in the literature. It is a derivative of biphenyl, which is an organic compound that forms colorless crystals . Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . The compound you’re asking about seems to have additional functional groups attached to the biphenyl core, including a methyl ester and a hydroxy group .
Synthesis Analysis
The synthesis of similar biphenyl derivatives has been reported in the literature. For instance, a two-step synthetic sequence was developed for the undergraduate organic chemistry laboratory using vanillin as the starting material . The multi-step synthesis was designed to replace two traditional experiments teaching electrophilic aromatic substitution and carbon–carbon bond forming chemistries with greener transformations .Chemical Reactions Analysis
The chemical reactions involving biphenyl derivatives are similar to those of benzene, as they both undergo electrophilic substitution reactions . The presence of the hydroxy and methyl ester groups in “Methyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate” could potentially influence its reactivity and the types of reactions it can undergo.Scientific Research Applications
Synthetic Organic Chemistry
Biphenyl compounds, including Methyl 4’-hydroxy-[1,1’-biphenyl]-4-carboxylate, are fundamental backbones in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
Biological and Medicinal Applications
Biphenyl derivatives have a wide range of biological and medicinal applications. They are used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .
Agriculture Products
Biphenyl derivatives are used to produce an extensive range of products for agriculture .
Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) .
Liquid Crystals
Biphenyl derivatives are significant intermediates in organic chemistry and are used as building blocks for basic liquid crystals .
Photoproduct Analysis
The 4′-methyl-biphenyl-4-carboxylic acid exhibits the characteristic absorption bands of COOH and CH groups. Photoproduct analysis, carried out by GC-MS, ETIR, and GC-FTIR, confirms three successive oxidation states of methyl substituents such as alcohol, aldehyde, and carboxylic acids .
Thermophysical Property Data
The National Institute of Standards and Technology (NIST) provides critically evaluated thermodynamic property data for 4-methylbiphenyl, which could be similar to Methyl 4’-hydroxy-[1,1’-biphenyl]-4-carboxylate .
Fluorinated Biphenyl Synthesis
Methyl 4’-hydroxy-[1,1’-biphenyl]-4-carboxylate could potentially be used in the synthesis of fluorinated biphenyls .
Future Directions
The future directions for research on “Methyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate” could include further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by similar compounds, it could be of interest in fields such as medicinal chemistry .
Mechanism of Action
Target of Action
It’s worth noting that bioactive aromatic compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors
Mode of Action
The specific mode of action of Methyl 4’-hydroxy-[1,1’-biphenyl]-4-carboxylate is currently unknown due to the lack of detailed studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular level remain to be elucidated.
Biochemical Pathways
Related compounds such as indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
properties
IUPAC Name |
methyl 4-(4-hydroxyphenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBQSOODLMGROT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363419 | |
Record name | Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40501-41-5 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40501-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 4'-HYDROXY(1,1'-BIPHENYL)-4-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.